REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][C:12]([CH:14]([CH3:16])[CH3:15])=O>C(O)(=O)C.C(O)C>[CH3:11][C:12]1[C:14]([CH3:16])([CH3:15])[C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=2[N:9]=1
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0.27 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 3 h, whereupon the solvent
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The dark residue (28 g of hydrazone) was dissolved in 125 ml of ethanol
|
Type
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ADDITION
|
Details
|
After adding 54 ml of a 15% by weight solution of concentrated sulphuric acid in ethanol the mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate (ammonium sulphate) was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with 750 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(C1(C)C)C=C(C=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |